2-(Methoxymethyl)-5-nitrofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furamicid involves the esterification of diloxanide with furoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The esterification process is followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, furamicid is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then formulated into tablets or other dosage forms for medical use .
Chemical Reactions Analysis
Types of Reactions
Furamicid undergoes several types of chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, furamicid is hydrolyzed to release diloxanide.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Furamicid can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of furamicid.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize furamicid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce furamicid under controlled conditions.
Major Products
Hydrolysis: The primary product is diloxanide.
Oxidation and Reduction: These reactions can produce various oxidized or reduced derivatives of furamicid, depending on the specific conditions used .
Scientific Research Applications
Furamicid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of ester hydrolysis and other chemical reactions.
Biology: Investigated for its effects on protozoan parasites and its potential use in treating other parasitic infections.
Medicine: Primarily used for the treatment of intestinal amoebiasis. Research is ongoing to explore its efficacy against other protozoan infections.
Industry: Used in the formulation of pharmaceutical products for the treatment of amoebiasis .
Mechanism of Action
Furamicid exerts its effects by releasing diloxanide in the gastrointestinal tract. Diloxanide then acts on the trophozoites of Entamoeba histolytica, inhibiting their protein synthesis and leading to their destruction. The exact molecular targets and pathways involved are not fully understood, but it is believed that diloxanide interferes with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another amoebicide used for the treatment of amoebiasis. Unlike furamicid, metronidazole is effective against both luminal and tissue forms of the parasite.
Tinidazole: Similar to metronidazole but with a longer half-life, making it suitable for single-dose treatments.
Paromomycin: An aminoglycoside antibiotic used as a luminal amoebicide. It is not absorbed from the gastrointestinal tract, making it effective for treating luminal infections.
Uniqueness
Furamicid is unique in its selective action against luminal trophozoites of Entamoeba histolytica. Its prodrug nature allows for targeted release of the active ingredient in the gastrointestinal tract, minimizing systemic side effects. Additionally, furamicid is often used in combination with other amoebicides to enhance its efficacy .
Properties
IUPAC Name |
2-(methoxymethyl)-5-nitrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUMCVDPMJWGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041996 | |
Record name | Furaspor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-84-5 | |
Record name | 2-(Methoxymethyl)-5-nitrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methoxymethyl)-5-nitrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furaspor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furaspor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furaspor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)-5-nitrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(METHOXYMETHYL)-5-NITROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4EAX2HUWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.